molecular formula C7H8N2O B13648252 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol

Cat. No.: B13648252
M. Wt: 136.15 g/mol
InChI Key: ZUDFMIXXAWBWBL-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the desired pyrrolo[3,4-b]pyridine core .

Industrial Production Methods

This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolo[3,4-b]pyridin-2-one, while substitution reactions can yield various halogenated or alkylated derivatives .

Scientific Research Applications

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one

InChI

InChI=1S/C7H8N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h1-2,8H,3-4H2,(H,9,10)

InChI Key

ZUDFMIXXAWBWBL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)NC(=O)C=C2

Origin of Product

United States

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